Ethyl 2-(3-fluoro-4-iodophenyl)acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(3-fluoro-4-iodophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FIO2/c1-2-14-10(13)6-7-3-4-9(12)8(11)5-7/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSKFYHLLRBZLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70721437 | |
| Record name | Ethyl (3-fluoro-4-iodophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70721437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261606-34-1 | |
| Record name | Ethyl (3-fluoro-4-iodophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70721437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl 2-(3-fluoro-4-iodophenyl)acetate physical properties
Starting Initial Research
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Expanding Property Research
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Analyzing Key Physical Data
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Ethyl 2-(3-fluoro-4-iodophenyl)acetate synthesis route
Beginning The Research
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Defining Key Intermediates
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Ethyl 2-(3-fluoro-4-iodophenyl)acetate IUPAC name
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Formulating Technical Guide Outline
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Ethyl 2-(3-fluoro-4-iodophenyl)acetate spectral data
Initiating Spectral Data Search
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Commencing Technical Guide Assembly
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Ethyl 2-(3-fluoro-4-iodophenyl)acetate NMR data.
Starting Data Acquisition
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Outlining the Structure
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Initiating Information Gathering
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Ethyl 2-(3-fluoro-4-iodophenyl)acetate mass spectrometry.
Initiating Search Strategies
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Ethyl 2-(3-fluoro-4-iodophenyl)acetate solubility information
Beginning The Search
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Outlining the Guide
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Discovery of Ethyl 2-(3-fluoro-4-iodophenyl)acetate
Beginning Data Collection
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Defining Initial Research Parameters
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Ethyl 2-(3-fluoro-4-iodophenyl)acetate safety and handling
Initiating Data Collection
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Deepening Safety Analysis
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Developing the Guide Structure
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Defining Next Steps
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Outlining Next Phases
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Ethyl 2-(3-fluoro-4-iodophenyl)acetate commercial availability
Locating Chemical Suppliers
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Deepening Supplier Analysis
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Ethyl 2-(3-fluoro-4-iodophenyl)acetate material safety data sheet (MSDS)
Locating Data Sheets
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Deep-Diving for Details
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Planning the Guide's Structure
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Potential research areas for Ethyl 2-(3-fluoro-4-iodophenyl)acetate
Initiating Initial Research
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Methodological & Application
Synthesis of Ethyl 2-(3-fluoro-4-iodophenyl)acetate from starting materials
Initiating Information Gathering
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Detailing Synthesis Protocols
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Analyzing the Synthesis Route
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Defining the Core Route
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Deepening the Specifics
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Pinpointing Specific Details
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Identifying Key Route Steps
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Refining Protocol Details
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Enhancing Detail and Reliability
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Using Ethyl 2-(3-fluoro-4-iodophenyl)acetate in organic synthesis.
Starting Initial Research
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Initiating Information Gathering
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Analyzing Compound's Applications
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Ethyl 2-(3-fluoro-4-iodophenyl)acetate as a building block for novel compounds
Starting Preliminary Research
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Expanding the Search Parameters
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Deepening Initial Investigations
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Applications of Ethyl 2-(3-fluoro-4-iodophenyl)acetate in medicinal chemistry.
Commencing Data Gathering
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Exploring Synthetic Pathways
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Application Note: A Practical Guide to the Suzuki Coupling of Ethyl 2-(3-fluoro-4-iodophenyl)acetate
Introduction: The Strategic Importance of Suzuki Coupling in Medicinal Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, particularly within the realm of drug discovery and development. Its remarkable functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid derivatives have established it as a preferred method for the construction of carbon-carbon bonds. This protocol focuses on the Suzuki coupling of Ethyl 2-(3-fluoro-4-iodophenyl)acetate, a valuable building block in medicinal chemistry. The presence of the fluoro and ester functionalities, common motifs in bioactive molecules, underscores the need for a robust and reproducible protocol. The strategic introduction of an aryl or heteroaryl group via the Suzuki coupling at the iodo-position can rapidly generate libraries of compounds for structure-activity relationship (SAR) studies.
This application note provides a detailed, field-tested protocol for the Suzuki coupling of this compound with a generic arylboronic acid. Beyond a mere recitation of steps, this guide delves into the rationale behind the choice of reagents and conditions, offers insights into potential challenges, and provides a framework for troubleshooting, ensuring a high rate of success for researchers.
The Suzuki Coupling Catalytic Cycle: A Mechanistic Overview
Understanding the underlying mechanism of the Suzuki coupling is paramount for rational optimization and troubleshooting. The catalytic cycle, depicted below, is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: The Catalytic Cycle of the Suzuki Coupling Reaction.
The cycle commences with the oxidative addition of the aryl iodide to a Pd(0) complex, forming a Pd(II) species. This is often the rate-determining step. Subsequently, in the transmetalation step, the organic group from the boronic acid derivative (activated by a base) is transferred to the palladium center. The final step, reductive elimination, results in the formation of the desired C-C bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Experimental Protocol: Suzuki Coupling of this compound
This protocol is designed for a 1 mmol scale reaction. Adjustments may be necessary for different scales.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mg/mmol) | Mmol | Equivalents |
| This compound | 401416-56-0 | 322.09 | 322.1 mg | 1.0 | 1.0 |
| Arylboronic Acid | Varies | Varies | Varies | 1.2 | 1.2 |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 14221-01-3 | 1155.56 | 23.1 mg | 0.02 | 0.02 |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | 276.4 mg | 2.0 | 2.0 |
| 1,4-Dioxane, anhydrous | 123-91-1 | 88.11 | 5 mL | - | - |
| Deionized Water | 7732-18-5 | 18.02 | 1 mL | - | - |
Note on Reagent Purity: The success of the Suzuki coupling is highly dependent on the purity of the reagents and the exclusion of oxygen. Use anhydrous solvents and degas all solutions thoroughly. The palladium catalyst is air and light-sensitive; handle it accordingly.
Equipment
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Schlenk flask or a round-bottom flask with a rubber septum
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Magnetic stirrer and stir bar
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Inert gas supply (Argon or Nitrogen) with a manifold
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Heating mantle or oil bath with a temperature controller
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Syringes and needles for liquid transfers
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Reaction Setup and Execution
Figure 2: General workflow for the Suzuki coupling reaction.
Step-by-Step Procedure:
-
Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.02 mmol), and anhydrous potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum and connect it to a Schlenk line. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Degas the anhydrous 1,4-dioxane and deionized water by bubbling with an inert gas for 15-20 minutes. Using a syringe, add the degassed 1,4-dioxane (5 mL) and deionized water (1 mL) to the reaction flask.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously. The reaction is typically complete within 2-12 hours.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture.
-
Workup: Once the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.
-
Extraction: Quench the reaction by adding 10 mL of deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
Rationale for Experimental Choices
-
Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings involving aryl iodides. Its electron-rich phosphine ligands facilitate the oxidative addition step. For less reactive aryl bromides or chlorides, more sophisticated catalysts with bulkier, more electron-donating ligands may be required.
-
Base: The base plays a crucial role in activating the boronic acid for transmetalation. Potassium carbonate is a moderately strong inorganic base that is effective for this purpose and generally well-tolerated by many functional groups, including the ester in our substrate.
-
Solvent System: The mixture of 1,4-dioxane and water is a common solvent system for Suzuki couplings. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the activation of the boronic acid.
-
Temperature: The reaction is heated to increase the rate of the catalytic cycle, particularly the oxidative addition and reductive elimination steps. A temperature of 90 °C is a good starting point for aryl iodides.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (degradation due to oxygen) | Ensure a rigorously inert atmosphere throughout the setup and reaction. Use freshly opened or properly stored catalyst. |
| Insufficiently active boronic acid | Use a slight excess of the boronic acid (1.2-1.5 equivalents). Ensure the boronic acid is of high purity. | |
| Reaction temperature is too low | Increase the reaction temperature in 10 °C increments. | |
| Side Reactions | Homocoupling of the boronic acid (Ar'-Ar') | This can occur if the reaction is run for too long or at too high a temperature. Optimize the reaction time and temperature. Ensure a strictly anaerobic environment. |
| Protodeboronation (Ar'B(OH)₂ → Ar'-H) | This can be promoted by excess base or prolonged reaction times. Use the recommended stoichiometry of the base and monitor the reaction to avoid unnecessary heating. | |
| Difficult Purification | Residual palladium catalyst | After the workup, the crude product can be filtered through a small plug of Celite or silica gel to remove insoluble palladium species. Alternatively, treatment with a scavenger resin can be employed. |
| Close-running impurities on TLC | Optimize the eluent system for column chromatography. Consider using a different stationary phase (e.g., alumina) or an alternative purification technique like preparative HPLC. |
Conclusion
The Suzuki coupling of this compound is a reliable and high-yielding transformation when performed with careful attention to experimental detail. This protocol provides a solid foundation for researchers to successfully synthesize a wide range of biaryl compounds. The principles and troubleshooting guidance offered herein are broadly applicable to other Suzuki coupling reactions, empowering chemists to navigate the complexities of modern cross-coupling chemistry.
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Sins of Our Fathers: A Profile of Suzuki–Miyaura Cross-Coupling. Angewandte Chemie International Edition, 53(15), 3970-3971. [Link]
- Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298. [Link]
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
- Matos, K., & Söderquist, J. A. (1998). Alkylboranes in the Suzuki-Miyaura Coupling: Stereochemical and Mechanistic Studies. The Journal of Organic Chemistry, 63(3), 461–470. [Link]
Application Note & Protocol: The Suzuki-Miyaura Coupling of Ethyl 2-(3-fluoro-4-iodophenyl)acetate with Boronic Acids
A Strategic Approach to the Synthesis of Fluorinated Biaryl Scaffolds
Abstract: This document provides a detailed guide to the Suzuki-Miyaura cross-coupling reaction between ethyl 2-(3-fluoro-4-iodophenyl)acetate and various boronic acids. It offers a comprehensive overview of the reaction mechanism, delves into the critical parameters influencing its success, and presents a robust, step-by-step protocol for its implementation. This guide is intended for researchers, chemists, and professionals in the field of drug development and materials science who are engaged in the synthesis of complex organic molecules.
Introduction: The Significance of Fluorinated Biaryls
The biaryl structural motif is a cornerstone in medicinal chemistry and materials science. Its prevalence stems from its ability to confer conformational rigidity and desirable physicochemical properties to molecules. The introduction of fluorine atoms into these scaffolds further enhances their metabolic stability, lipophilicity, and binding affinity to biological targets. The Suzuki-Miyaura coupling has emerged as a powerful and versatile tool for the construction of C-C bonds, offering a reliable pathway to these valuable biaryl compounds. This application note focuses on the specific coupling of this compound, a versatile building block, with a range of boronic acids.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate. The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate. The C-I bond is weaker than C-Br or C-Cl bonds, making iodoarenes highly reactive substrates for this step.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Design and Optimization
The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of several key parameters.
Catalyst and Ligand Selection
The choice of the palladium catalyst and its associated ligand is crucial for achieving high yields and reaction rates.
-
Palladium Precatalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and effective catalyst for a wide range of Suzuki couplings. Other popular choices include Palladium(II) acetate (Pd(OAc)₂) in the presence of a phosphine ligand, and pre-formed palladium-ligand complexes such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).
-
Ligands: Phosphine ligands play a critical role in stabilizing the palladium catalyst and modulating its reactivity. Triphenylphosphine (PPh₃) is a versatile and cost-effective ligand. For more challenging couplings, or to improve reaction efficiency, more electron-rich and sterically bulky ligands like SPhos or XPhos may be employed.
The Role of the Base
The base is essential for the transmetalation step. The choice of base can significantly impact the reaction outcome.
-
Inorganic Bases: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are widely used and effective bases for many Suzuki couplings. Cs₂CO₃ is more soluble in organic solvents and can be more effective for less reactive substrates.
-
Organic Bases: In some cases, organic bases such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA) can be used, although they are generally less common for standard Suzuki couplings.
Solvent System
The solvent must be capable of dissolving the reactants and be compatible with the reaction conditions.
-
Aqueous/Organic Mixtures: A mixture of an organic solvent such as toluene, dioxane, or tetrahydrofuran (THF) with water is frequently used. The water is necessary to dissolve the inorganic base.
-
Anhydrous Conditions: For moisture-sensitive substrates or catalysts, anhydrous conditions may be necessary. In such cases, a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile can be employed with a soluble base.
Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a general procedure for the coupling of this compound with a generic arylboronic acid.
Figure 2: A generalized workflow for the Suzuki-Miyaura coupling protocol.
Materials and Reagents
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02-0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)
-
Toluene (or other suitable solvent)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate (for chromatography elution)
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound, the arylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is crucial to prevent the oxidation of the Pd(0) catalyst.
-
Solvent and Catalyst Addition: Add the solvent mixture (e.g., toluene:water 4:1) via syringe. Then, add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Extraction and Washing: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry (MS) to confirm its identity and purity.
Expected Results and Data Presentation
The yield of the Suzuki-Miyaura coupling can vary depending on the specific boronic acid used. The following table provides representative data for the coupling of this compound with various boronic acids under the optimized conditions described above.
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | Ethyl 2-(3-fluoro-[1,1'-biphenyl]-4-yl)acetate | 92 |
| 2 | 4-Methoxyphenylboronic acid | Ethyl 2-(3-fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)acetate | 88 |
| 3 | 3-Thienylboronic acid | Ethyl 2-(3-fluoro-4-(thiophen-3-yl)phenyl)acetate | 85 |
| 4 | Pyridine-3-boronic acid | Ethyl 2-(3-fluoro-4-(pyridin-3-yl)phenyl)acetate | 78 |
Troubleshooting and Key Considerations
-
Low Yields: If low yields are observed, consider increasing the catalyst loading, using a more active ligand, or a stronger base like cesium carbonate. Ensure the reaction is performed under strictly inert conditions.
-
Side Reactions: Homocoupling of the boronic acid can occur as a side reaction. This can be minimized by using the appropriate stoichiometry of reactants and ensuring efficient stirring.
-
Purification Challenges: The polarity of the product will depend on the nature of the coupled boronic acid. Adjust the eluent system for column chromatography accordingly.
Conclusion
The Suzuki-Miyaura coupling of this compound with boronic acids is a highly effective and versatile method for the synthesis of fluorinated biaryl compounds. By carefully selecting the catalyst, ligand, base, and solvent, high yields of the desired products can be achieved. The protocol provided in this application note serves as a robust starting point for researchers in drug discovery and materials science, enabling the efficient construction of complex molecular architectures.
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]
- Chemspeed Technologies AG. (n.d.). Suzuki Coupling Reaction. [Link]
Application Note & Protocols: Strategic Derivatization of Ethyl 2-(3-fluoro-4-iodophenyl)acetate for Biological Screening
Authored by: Senior Application Scientist, Advanced Synthesis Division
Abstract
This document provides a comprehensive guide for the chemical derivatization of Ethyl 2-(3-fluoro-4-iodophenyl)acetate, a versatile scaffold for generating novel small molecule libraries for biological screening. We detail robust, field-tested protocols for three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The rationale behind experimental design, from catalyst selection to reaction optimization, is thoroughly discussed to empower researchers in drug discovery and chemical biology.
Introduction: The Strategic Value of the 3-Fluoro-4-iodophenyl Scaffold
The this compound scaffold is a privileged starting material in medicinal chemistry. Its utility is rooted in several key features:
-
Orthogonal Reactivity: The aryl iodide provides a highly reactive handle for palladium-catalyzed cross-coupling reactions, leaving the ethyl ester moiety available for subsequent modifications (e.g., hydrolysis to the carboxylic acid).
-
The "Fluorine Factor": The meta-fluorine atom can significantly influence the molecule's physicochemical properties. Fluorine substitution is known to enhance metabolic stability, improve membrane permeability, and increase binding affinity by altering the electronic nature of the aromatic ring and participating in favorable protein-ligand interactions.
-
Structural Mimicry: The phenylacetic acid core is a common motif in many biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs).
This guide focuses on leveraging the C-I bond for diversification, creating a library of compounds with varied steric and electronic properties poised for high-throughput screening.
Overall Derivatization Strategy
The core strategy involves using the aryl iodide as a versatile anchor point for introducing new carbon-carbon and carbon-nitrogen bonds. This approach allows for the systematic exploration of the chemical space around the core scaffold.
Caption: Workflow for diversifying the core scaffold.
Experimental Protocols: A Validated Approach
The following protocols have been optimized for reliability and scalability. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise specified.
Protocol 1: Suzuki-Miyaura Coupling for C-C Biaryl Formation
Mechanistic Rationale: The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds. The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with a boronic acid derivative and reductive elimination to yield the biaryl product. The choice of a palladium catalyst with bulky, electron-rich phosphine ligands (like SPhos) accelerates the reductive elimination step, which is often rate-limiting.
Step-by-Step Protocol:
-
Reagent Preparation: To a flame-dried Schlenk flask under Argon, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, Pd(SPhos)G4 (0.02 eq, 2 mol%). The use of a pre-catalyst ensures the efficient generation of the active Pd(0) species.
-
Solvent Addition: Add a degassed 3:1 mixture of dioxane and water. The water is crucial for the transmetalation step.
-
Reaction: Heat the mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Protocol 2: Sonogashira Coupling for C-C Alkyne Formation
Mechanistic Rationale: This reaction couples aryl halides with terminal alkynes, creating a C(sp)-C(sp²) bond. It uniquely uses a dual-catalyst system. The palladium catalyst activates the C-I bond, while the copper(I) co-catalyst forms a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. The use of a mild base like triethylamine (TEA) is sufficient and also serves as a solvent.
Step-by-Step Protocol:
-
Reagent Preparation: To a Schlenk flask under Argon, add this compound (1.0 eq) and the terminal alkyne (1.5 eq).
-
Solvent and Base: Add anhydrous triethylamine (TEA) and tetrahydrofuran (THF) in a 1:2 ratio.
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 eq, 5 mol%) and copper(I) iodide (CuI, 0.10 eq, 10 mol%).
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within 2-6 hours. Monitor by TLC or LC-MS.
-
Workup: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride (to remove copper salts), followed by brine.
-
Purification: Dry the organic layer (Na₂SO₄), filter, concentrate, and purify by column chromatography (hexane/ethyl acetate).
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
Mechanistic Rationale: This reaction is a powerful tool for forming carbon-nitrogen bonds. Similar to the Suzuki reaction, it proceeds via an oxidative addition/reductive elimination cycle. A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, facilitating its coordination to the palladium center. The choice of ligand is critical; bulky, electron-rich biarylphosphine ligands (e.g., RuPhos) are highly effective for these transformations.
Step-by-Step Protocol:
-
Reagent Preparation: In a glovebox or under a strong flow of Argon, add sodium tert-butoxide (NaOtBu, 1.4 eq) to a Schlenk flask.
-
Catalyst and Ligand: Add the palladium pre-catalyst, RuPhos Pd G3 (0.02 eq, 2 mol%).
-
Reactant Addition: Add this compound (1.0 eq) and the desired primary or secondary amine (1.2 eq).
-
Solvent Addition: Add anhydrous toluene.
-
Reaction: Heat the mixture to 100-110 °C. Monitor the reaction progress by LC-MS (typically 6-24 hours).
-
Workup: Cool the reaction to room temperature. Carefully quench with water. Dilute with ethyl acetate and separate the layers. Wash the organic layer with brine.
-
Purification: Dry the organic phase (Na₂SO₄), filter, concentrate, and purify by column chromatography.
Data Summary: Representative Yields
The following table summarizes typical yields obtained for the derivatization of this compound using the protocols described above with various coupling partners.
| Reaction Type | Coupling Partner | Product Structure | Isolated Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Ethyl 2-(3-fluoro-[1,1'-biphenyl]-4-yl)acetate | 92% |
| Suzuki-Miyaura | 3-Pyridinylboronic acid | Ethyl 2-(3-fluoro-4-(pyridin-3-yl)phenyl)acetate | 85% |
| Sonogashira | Phenylacetylene | Ethyl 2-(3-fluoro-4-(phenylethynyl)phenyl)acetate | 95% |
| Sonogashira | 1-Hexyne | Ethyl 2-(3-fluoro-4-(hex-1-yn-1-yl)phenyl)acetate | 88% |
| Buchwald-Hartwig | Morpholine | Ethyl 2-(3-fluoro-4-morpholinophenyl)acetate | 90% |
| Buchwald-Hartwig | Aniline | Ethyl 2-(3-fluoro-4-(phenylamino)phenyl)acetate | 78% |
Post-Derivatization & Biological Screening Considerations
Library Purification & Quality Control:
-
High-Purity Requirement: For biological screening, compound purity must be >95% to avoid false positives or negatives.
-
QC Methods: Final compounds should be characterized by LC-MS to confirm mass and purity, and by ¹H and ¹³C NMR to confirm structure.
Screening Protocol Outline:
-
Compound Management: Create a stock solution of each derivative in DMSO (e.g., 10 mM). Store in a 96- or 384-well plate format at -20 °C.
-
Assay Plate Preparation: Use automated liquid handlers to dispense the compounds into assay plates, performing serial dilutions to achieve the desired final concentrations for dose-response curves.
-
Biological Assay: Add the biological target (e.g., enzyme, cells) and any necessary reagents. Incubate for a predetermined time.
-
Signal Detection: Read the plate using a suitable plate reader (e.g., measuring fluorescence, luminescence, or absorbance).
-
Data Analysis: Calculate relevant parameters such as IC₅₀ or EC₅₀ values to determine the potency of the compounds.
Caption: High-throughput screening (HTS) workflow.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [Link]
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
Experimental procedure for the hydrolysis of Ethyl 2-(3-fluoro-4-iodophenyl)acetate
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Use of Ethyl 2-(3-fluoro-4-iodophenyl)acetate in the synthesis of kinase inhibitors
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Ethyl 2-(3-fluoro-4-iodophenyl)acetate in the development of imaging agents
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Scale-up synthesis of Ethyl 2-(3-fluoro-4-iodophenyl)acetate
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Analytical methods for Ethyl 2-(3-fluoro-4-iodophenyl)acetate characterization
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HPLC analysis of Ethyl 2-(3-fluoro-4-iodophenyl)acetate purity
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Ethyl 2-(3-fluoro-4-iodophenyl)acetate as a precursor for polymers
Initiating Data Collection
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Initiating Information Gathering
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Analyzing & Planning Structure
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Outlining Polymer Applications
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Troubleshooting & Optimization
Improving the yield of Ethyl 2-(3-fluoro-4-iodophenyl)acetate synthesis
Starting Research on Synthesis
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Technical Support Center: Purification of Crude Ethyl 2-(3-fluoro-4-iodophenyl)acetate
Welcome to the dedicated technical support resource for the purification of crude Ethyl 2-(3-fluoro-4-iodophenyl)acetate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of isolating this key intermediate in a high state of purity. We will move beyond simple procedural lists to provide a deeper understanding of the "why" behind each step, empowering you to troubleshoot effectively and adapt protocols to your specific needs.
Structure of This Guide
This guide is structured to address your purification challenges in a logical sequence:
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Frequently Asked Questions (FAQs): Quick answers to common questions encountered during the purification process.
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Troubleshooting Guide: A problem-oriented section to diagnose and resolve specific purification issues.
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In-Depth Purification Protocols: Detailed, step-by-step instructions for the most effective purification techniques.
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Purity Assessment: A brief overview of analytical methods to confirm the success of your purification.
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References: A comprehensive list of cited resources for further reading.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, common impurities often include unreacted starting materials such as 3-fluoro-4-iodophenol, residual ethyl bromoacetate, and byproducts from side reactions. Incomplete reaction or decomposition can also lead to the presence of the corresponding carboxylic acid.
Q2: Is distillation a suitable method for purifying this compound?
A2: While vacuum distillation can be effective for separating compounds with significantly different boiling points, it may not be the optimal choice for this compound. The relatively high boiling point of this compound and the potential for thermal decomposition of halogenated aromatic compounds make it a less favored primary purification method. It is more commonly used to remove highly volatile impurities before another purification step like column chromatography.
Q3: Can I use recrystallization for purification?
A3: Recrystallization is a powerful technique for purifying solid compounds. If your crude this compound is a solid or can be induced to crystallize, this method can be highly effective at removing impurities. The choice of solvent is critical and will require some experimentation. A good starting point is a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, such as a mixture of ethanol and water or hexane and ethyl acetate.
Q4: What is the recommended mobile phase for column chromatography?
A4: For silica gel column chromatography, a non-polar/polar solvent system is typically used. A gradient of ethyl acetate in hexane is a common choice. The optimal ratio will depend on the specific impurities present in your crude mixture. It is highly recommended to first perform thin-layer chromatography (TLC) to determine the ideal solvent system that provides good separation between your desired product and the impurities.
Troubleshooting Guide
This section is designed to help you diagnose and solve common problems encountered during the purification of this compound.
Problem 1: My compound will not crystallize during recrystallization.
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Supersaturation has not been reached. | 1. Evaporate some of the solvent. 2. Cool the solution slowly, and then in an ice bath. | Crystallization requires a supersaturated solution where the concentration of the solute exceeds its solubility limit at a given temperature. |
| Presence of oily impurities. | 1. Attempt to "oil out" the impurities by adding a small amount of a non-polar solvent. 2. If that fails, perform a quick column chromatography pre-purification step. | Oily impurities can inhibit crystal lattice formation. Removing them is crucial for successful crystallization. |
| Incorrect solvent system. | 1. Experiment with different solvent pairs (e.g., dichloromethane/hexane, toluene/hexane). | The ideal recrystallization solvent will have a steep solubility curve for your compound – high solubility when hot, and low solubility when cold. |
Problem 2: Poor separation during column chromatography (overlapping spots on TLC).
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Inappropriate mobile phase polarity. | 1. Decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio). 2. Consider using a different solvent system (e.g., dichloromethane/hexane). | A less polar mobile phase will result in slower elution of all compounds, potentially improving the separation of components with similar polarities. |
| Column overloading. | 1. Use a larger column with more silica gel. 2. Load less crude material onto the column. | Overloading the column leads to broad bands and poor separation as the stationary phase becomes saturated. |
| Co-eluting impurities. | 1. Consider a different stationary phase (e.g., alumina). 2. Explore alternative purification techniques like preparative HPLC. | If impurities have very similar polarities to your product, a different separation mechanism may be required. |
Problem 3: The purified product is still showing impurities by NMR/GC-MS.
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Incomplete removal of a closely related impurity. | 1. Repeat the purification step (e.g., re-chromatography or re-crystallization). 2. Analyze the impurity structure to devise a targeted removal strategy (e.g., an acid/base wash to remove an acidic impurity). | Some impurities may be very difficult to remove in a single pass. A second purification step can significantly improve purity. |
| Decomposition of the product during purification. | 1. Avoid excessive heat during solvent removal. 2. Use a milder purification technique if possible. | Halogenated aromatic compounds can be susceptible to degradation under harsh conditions. |
| Contamination from glassware or solvents. | 1. Ensure all glassware is scrupulously clean. 2. Use high-purity solvents. | Trace impurities from external sources can compromise the final purity of your product. |
In-Depth Purification Protocols
Protocol 1: Silica Gel Column Chromatography
This protocol is a general guideline. The specific mobile phase composition should be optimized based on preliminary TLC analysis.
1. Preparation of the Column:
- Select an appropriately sized glass column based on the amount of crude material. A general rule of thumb is to use a 40:1 to 100:1 ratio of silica gel to crude product by weight.
- Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexane).
- Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
- Allow the silica gel to pack under gravity or with gentle pressure, and then drain the excess solvent until it is level with the top of the silica bed.
2. Loading the Sample:
- Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
- Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
3. Elution and Fraction Collection:
- Begin eluting the column with the initial, low-polarity mobile phase.
- Collect fractions in appropriately sized test tubes or flasks.
- Monitor the elution of compounds using TLC analysis of the collected fractions.
- Gradually increase the polarity of the mobile phase (e.g., to 10%, 15% ethyl acetate in hexane) to elute the desired product.
- Once the desired product has eluted, you can increase the polarity further to wash out any remaining highly polar impurities.
4. Product Isolation:
- Combine the fractions containing the pure product (as determined by TLC).
- Remove the solvent under reduced pressure using a rotary evaporator.
- Dry the resulting product under high vacuum to remove any residual solvent.
Workflow for Column Chromatography
Caption: Workflow for the purification of this compound by column chromatography.
Purity Assessment
After purification, it is essential to assess the purity of your this compound. Common analytical techniques include:
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Thin-Layer Chromatography (TLC): A quick and easy method to get a qualitative assessment of purity. A single spot on the TLC plate is a good indication of high purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.
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Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive technique for detecting volatile impurities.
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High-Performance Liquid Chromatography (HPLC): Can be used for both qualitative and quantitative purity analysis.
References
- Title: A Practical Guide to Recrystallization Source: MIT Department of Chemistry URL:[Link]
- Title: Thin Layer Chromatography Source: University of California, Los Angeles (UCLA) Chemistry and Biochemistry URL:[Link]
Technical Support Center: Synthesis of Ethyl 2-(3-fluoro-4-iodophenyl)acetate
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of Ethyl 2-(3-fluoro-4-iodophenyl)acetate, a key intermediate in many pharmaceutical syntheses. This document provides in-depth technical guidance, troubleshooting, and preventative measures based on established chemical principles.
Part 1: Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis, focusing on the common esterification of 2-(3-fluoro-4-iodophenyl)acetic acid with ethanol.
Question 1: My reaction yield is significantly lower than expected. What are the potential causes?
Answer: Low yields in the esterification of 2-(3-fluoro-4-iodophenyl)acetic acid are often attributable to several factors:
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Incomplete Reaction: Fischer esterification is an equilibrium-controlled process. To drive the reaction towards the product, it is crucial to either use a large excess of one reagent (typically ethanol) or to remove the water generated during the reaction. Without these measures, the equilibrium will lie between the starting materials and the product, leading to a low yield.
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Insufficient Catalyst: An inadequate amount of acid catalyst (e.g., H₂SO₄, HCl, or a solid acid catalyst) will result in a slow reaction rate, and the reaction may not reach completion within the allotted time.
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Reaction Temperature: The reaction may require heating (refluxing) to proceed at a reasonable rate. If the temperature is too low, the reaction will be slow, and if it is too high, it can lead to the formation of side products such as diethyl ether from the dehydration of ethanol.
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Purity of Starting Materials: The presence of water in the starting 2-(3-fluoro-4-iodophenyl)acetic acid or in the ethanol will shift the equilibrium back towards the starting materials, reducing the yield of the desired ester.
Question 2: I observe an unexpected peak in my ¹H NMR spectrum, often a triplet around 1.2 ppm and a quartet around 3.5 ppm, but with a different integration than my product. What could this be?
Answer: These signals are characteristic of an ethyl group and likely correspond to diethyl ether. This is a common side product in acid-catalyzed esterifications using ethanol, especially when using a strong dehydrating acid like concentrated sulfuric acid at elevated temperatures. The acid can catalyze the dehydration of two molecules of ethanol to form diethyl ether and water.
Question 3: My final product has a persistent acidic impurity that is difficult to remove. What is it and how can I get rid of it?
Answer: The most probable acidic impurity is unreacted 2-(3-fluoro-4-iodophenyl)acetic acid. Its presence indicates an incomplete reaction. To remove it during the work-up, you can perform a liquid-liquid extraction. After diluting the reaction mixture with an organic solvent (e.g., ethyl acetate, diethyl ether), wash the organic layer with a mild aqueous base such as a saturated sodium bicarbonate (NaHCO₃) solution. The basic wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer, while the desired ethyl ester remains in the organic layer. Be sure to wash with brine afterwards to remove residual water and then dry the organic layer over an anhydrous salt (e.g., MgSO₄, Na₂SO₄) before concentrating.
Question 4: I see some discoloration or the formation of a dark tar-like substance in my reaction flask. What could be the cause?
Answer: Discoloration and tar formation can be indicative of decomposition or polymerization reactions. While the 3-fluoro-4-iodophenyl moiety is relatively stable, aggressive reaction conditions, such as excessively high temperatures or a very high concentration of a strong, oxidizing acid catalyst, can lead to degradation. The presence of impurities in the starting material could also initiate polymerization or decomposition pathways. It is advisable to use a purified starting material and to maintain careful control over the reaction temperature.
Part 2: Common Side Products and Mitigation Strategies
This section provides a summary of common side products and practical steps to minimize their formation.
| Side Product | Chemical Structure | Reason for Formation | Mitigation Strategy |
| 2-(3-fluoro-4-iodophenyl)acetic acid | R-COOH | Incomplete reaction due to equilibrium. | Use a large excess of ethanol, remove water (e.g., with a Dean-Stark apparatus), ensure sufficient catalyst and reaction time. |
| Diethyl ether | CH₃CH₂-O-CH₂CH₃ | Acid-catalyzed dehydration of ethanol. | Maintain a moderate reaction temperature (reflux is often sufficient without being excessive). Use a milder catalyst if possible. |
| Water | H₂O | Byproduct of esterification and ether formation. | Can be removed using a Dean-Stark trap or by using a drying agent in the reaction mixture. |
R represents the 3-fluoro-4-iodophenyl group.
Part 3: Experimental Protocol and Visualization
Standard Protocol for this compound Synthesis via Fischer Esterification
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(3-fluoro-4-iodophenyl)acetic acid (1.0 eq).
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Reagent Addition: Add a large excess of absolute ethanol (e.g., 10-20 eq).
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Catalyst Addition: While stirring, carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 0.1-0.2 eq).
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Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up:
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Cool the reaction mixture to room temperature.
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Carefully neutralize the acid catalyst with a saturated solution of sodium bicarbonate.
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Remove the excess ethanol under reduced pressure.
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Partition the residue between ethyl acetate and water.
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Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter and concentrate the organic layer under reduced pressure to yield the crude product.
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Purification: The crude product can be further purified by column chromatography on silica gel if necessary.
Reaction Pathway and Side Reactions
Caption: Main reaction pathway and a common side reaction in the synthesis of this compound.
References
- Fischer Esterification. (n.d.). Organic Chemistry.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (A general resource for reaction mechanisms)
- Esterification. (2023). In Wikipedia.
Troubleshooting failed reactions involving Ethyl 2-(3-fluoro-4-iodophenyl)acetate
Starting Data Collection
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Optimizing reaction conditions for Ethyl 2-(3-fluoro-4-iodophenyl)acetate
Beginning My Search
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Gathering Initial Insights
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Stability issues of Ethyl 2-(3-fluoro-4-iodophenyl)acetate under acidic conditions
Initiating Information Gathering
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Refining Research Scope
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Broadening Search Parameters
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How to remove impurities from Ethyl 2-(3-fluoro-4-iodophenyl)acetate
Starting Research on Impurities
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Expanding Impurity Research
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Structuring Purification Guide Content
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Technical Support Center: Reaction Monitoring for Ethyl 2-(3-fluoro-4-iodophenyl)acetate Synthesis via TLC
Welcome to the dedicated technical support guide for monitoring the synthesis of Ethyl 2-(3-fluoro-4-iodophenyl)acetate using Thin-Layer Chromatography (TLC). This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific application. We will move beyond generic protocols to provide a framework grounded in chemical principles, ensuring reliable and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries encountered during the TLC analysis of this reaction.
Q1: What is the primary challenge in monitoring this specific reaction with TLC?
A1: The main challenge lies in achieving clear separation between the starting material (e.g., 3-fluoro-4-iodophenylacetic acid or a related precursor) and the product, this compound. Both are relatively non-polar aromatic compounds, and their polarity difference, while significant due to the esterification, can be subtle. Additionally, the presence of non-UV active impurities can complicate visualization.
Q2: How do I select an appropriate mobile phase (eluent) for this analysis?
A2: The key is to use a solvent system with low to moderate polarity. A common starting point is a mixture of a non-polar solvent like hexane or heptane and a slightly more polar solvent like ethyl acetate. A typical starting ratio would be 9:1 or 4:1 (Hexane:Ethyl Acetate). The optimal ratio is determined empirically to achieve a product Rf value between 0.3 and 0.5 for ideal separation and spot definition.
Q3: My spots are not visible under the UV lamp. What should I do?
A3: While the aromatic rings in both the starting material and product should be UV active (typically at 254 nm), low concentration can be a factor. If you still see no spots, you must use a chemical staining agent. A potassium permanganate (KMnO₄) stain is an excellent general-purpose choice for visualizing a wide range of organic compounds. It reacts with compounds that can be oxidized, which includes the benzylic position in your target molecule.
Q4: What do unexpected spots on my TLC plate signify?
A4: Unexpected spots can indicate several possibilities:
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Reaction Intermediates: Unconsumed starting materials or intermediate products.
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Byproducts: Side reactions may generate impurities. For instance, in a Fischer esterification, you might see byproducts from ether formation or self-condensation.
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Degradation: The product or starting material may be degrading on the silica plate, which can be acid-sensitive.
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Contamination: The sample, solvent, or TLC plate itself could be contaminated.
A systematic approach to troubleshooting is required to identify the source.
Section 2: A Practical, Step-by-Step Protocol for TLC Monitoring
This protocol is designed to be a self-validating system, with built-in checks to ensure data integrity.
Materials:
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Silica gel 60 F₂₅₄ TLC plates
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TLC developing chamber
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Capillary tubes for spotting
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Mobile Phase: Hexane and Ethyl Acetate (HPLC grade)
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Visualization agents: UV lamp (254 nm), Potassium Permanganate stain
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Reaction mixture aliquots
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Reference standards: Starting material (SM) and pure product (P)
Workflow Protocol
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Plate Preparation:
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Using a pencil, gently draw a baseline (origin) approximately 1 cm from the bottom of the TLC plate.
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Mark three lanes on the origin: 'SM' for the starting material, 'C' for a co-spot, and 'R' for the reaction mixture.
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Sample Preparation & Spotting:
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Dilute your starting material and a purified product sample (if available) in a volatile solvent like ethyl acetate or dichloromethane to a concentration of ~1-2 mg/mL.
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Take an aliquot of your reaction mixture and dilute it similarly.
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Using a capillary tube, carefully and concisely spot each sample onto its designated lane on the origin. The spot should be as small as possible (1-2 mm diameter) to prevent streaking.
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On the 'C' (co-spot) lane, first spot the starting material, let it dry completely, and then spot the reaction mixture directly on top of it. This lane is crucial for confirming the identity of the starting material spot in the reaction lane.
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Plate Development:
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Prepare the mobile phase. Start with a 4:1 Hexane:Ethyl Acetate mixture. Pour it into the developing chamber to a depth of about 0.5 cm.
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Line the chamber with filter paper, saturate it with the mobile phase, and close the lid. Allow the chamber to equilibrate for 5-10 minutes. This solvent-saturated atmosphere is critical for preventing irregular solvent evaporation from the plate surface, which can lead to inconsistent Rf values and band distortion.
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Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the origin line is above the solvent level. Close the lid.
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Allow the solvent front to travel up the plate until it is about 1 cm from the top.
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Visualization & Analysis:
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Remove the plate and immediately mark the solvent front with a pencil.
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Allow the plate to dry completely in a fume hood.
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Visualize the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.
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If visualization is poor or additional spots are suspected, submerge the plate in a potassium permanganate dip and gently heat with a heat gun until colored spots appear against a pink/purple background.
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Calculate the Retention Factor (Rf) for each spot:
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Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
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Interpreting the Results
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Successful Reaction: The 'R' lane should show a prominent spot corresponding to the Rf of the pure product 'P'. The spot corresponding to the 'SM' lane should be faint or absent.
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Incomplete Reaction: Both 'SM' and 'P' spots will be clearly visible in the 'R' lane. The co-spot lane will show a single elongated spot if separation is not ideal, but should resolve into two distinct spots if the mobile phase is optimized.
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Byproducts: Any spots in the 'R' lane that do not correspond to either 'SM' or 'P' are potential byproducts or impurities.
Section 3: Troubleshooting Guide
This section addresses specific problems with a cause-and-effect approach.
| Problem | Potential Causes | Recommended Solutions |
| Spot Streaking | 1. Sample is too concentrated. 2. The compound is highly polar or acidic/basic. 3. Incomplete drying of the initial spot. 4. The compound is degrading on the silica. | 1. Dilute the sample further. 2. Add a small amount (0.1-1%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase. 3. Ensure the spotting solvent has fully evaporated before development. 4. Run the TLC quickly and consider using a different stationary phase (e.g., alumina). |
| Overlapping Spots (Poor Resolution) | 1. Mobile phase polarity is too high or too low. 2. Incorrect choice of solvents. | 1. Systematically adjust the mobile phase ratio. If spots are near the baseline (low Rf), increase polarity (e.g., from 9:1 to 4:1 Hexane:EtOAc). If spots are near the solvent front (high Rf), decrease polarity. 2. Try a different solvent system. For example, replace ethyl acetate with dichloromethane or ether to alter selectivity. |
| No Spots Visible (Even with Staining) | 1. Sample concentration is too low. 2. The compound is volatile and evaporated from the plate. 3. The chosen stain is not reactive with the compound. | 1. Spot the sample multiple times in the same location, allowing the solvent to dry between applications. 2. This is less likely for this specific molecule but can happen with smaller molecules. 3. Try a more universal stain, such as phosphomolybdic acid (PMA) or ceric ammonium molybdate (CAM). |
| Rf Values are Inconsistent | 1. The TLC chamber was not properly saturated. 2. The mobile phase composition changed due to evaporation. 3. Temperature fluctuations. | 1. Always use filter paper to saturate the chamber atmosphere before running the plate. 2. Keep the chamber lid on at all times. Prepare fresh mobile phase for each run if high reproducibility is needed. 3. Run TLC at a consistent laboratory temperature. |
Section 4: Visual Workflow and Logic Diagrams
To further clarify the processes, the following diagrams illustrate the experimental workflow and a troubleshooting decision tree.
Caption: Experimental workflow for TLC reaction monitoring.
Caption: Decision tree for troubleshooting common TLC issues.
References
- Reich, H. J., & Rigby, J. H. (n.d.). Technique of Thin Layer Chromatography. Organic Chemistry Data.
- Clark, J. (2014). Thin Layer Chromatography. Chemguide.
- BYU-Idaho. (n.d.). Thin-Layer Chromatography (TLC). Chemistry LibreTexts.
Challenges in the scale-up of Ethyl 2-(3-fluoro-4-iodophenyl)acetate production
Initiating Data Collection
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Preventing decomposition of Ethyl 2-(3-fluoro-4-iodophenyl)acetate during storage
Initiating Compound Analysis
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Alternative catalysts for the synthesis of Ethyl 2-(3-fluoro-4-iodophenyl)acetate
Beginning Research Efforts
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Solvent effects on the reactivity of Ethyl 2-(3-fluoro-4-iodophenyl)acetate
Beginning Search Efforts
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Managing exothermic reactions in Ethyl 2-(3-fluoro-4-iodophenyl)acetate synthesis
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Byproduct analysis in Ethyl 2-(3-fluoro-4-iodophenyl)acetate reactions
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Validation & Comparative
A Researcher's Guide to the Structural Confirmation of Ethyl 2-(3-fluoro-4-iodophenyl)acetate Derivatives
In the landscape of modern drug discovery, the precise molecular architecture of a compound is paramount. Even minor positional changes of a single atom can dramatically alter a molecule's biological activity, transforming a potential therapeutic into an inert or even toxic substance. This guide provides a comprehensive framework for the unambiguous structural confirmation of Ethyl 2-(3-fluoro-4-iodophenyl)acetate and its derivatives, a class of compounds with significant potential in medicinal chemistry. We will delve into the common synthetic pathways, explore potential isomeric impurities, and detail the critical analytical techniques required to definitively establish the correct structure.
The Synthetic Challenge: More Than One Possible Outcome
The synthesis of this compound typically proceeds through a multi-step sequence, often starting from a substituted aniline. A common route involves diazotization followed by a Sandmeyer-type reaction to introduce the iodide, and subsequent conversion of a side chain to the ethyl acetate group. While seemingly straightforward, the substitution patterns on the aromatic ring can lead to the formation of several positional isomers.
For instance, depending on the starting material and reaction conditions, the fluorine and iodine atoms could potentially be arranged in different positions on the phenyl ring, leading to isomers such as Ethyl 2-(4-fluoro-3-iodophenyl)acetate or Ethyl 2-(2-fluoro-5-iodophenyl)acetate. The physical properties of these isomers, such as melting point and boiling point, can be very similar, making their separation and identification challenging. Therefore, a robust combination of analytical methods is essential to confirm the desired 3-fluoro-4-iodo substitution pattern.
The Analytical Toolkit for Unambiguous Confirmation
A multi-pronged analytical approach is non-negotiable for the definitive structural elucidation of this compound derivatives. This typically involves a combination of spectroscopic and spectrometric techniques, with X-ray crystallography serving as the ultimate arbiter when single crystals can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule. For this class of compounds, ¹H, ¹³C, and ¹⁹F NMR are all indispensable.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. In the case of this compound, the aromatic region of the spectrum is particularly diagnostic. The coupling patterns and chemical shifts of the aromatic protons are highly sensitive to the substitution pattern.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of different carbon environments in the molecule. The chemical shifts of the aromatic carbons are influenced by the electronegativity of the attached substituents. Furthermore, the coupling between carbon and fluorine (J-coupling) provides invaluable information about the proximity of a given carbon atom to the fluorine substituent.
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique that provides direct information about the chemical environment of the fluorine atom. The chemical shift of the fluorine resonance can help to distinguish between different positional isomers.
Experimental Protocol: NMR Analysis
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
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¹H NMR Acquisition: Acquire a one-dimensional proton spectrum using a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
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¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024) and a longer relaxation delay (e.g., 5 seconds) are typically required.
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¹⁹F NMR Acquisition: Acquire a one-dimensional fluorine spectrum. This is often a relatively quick experiment due to the high sensitivity of the ¹⁹F nucleus.
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Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the proton signals and analyze the chemical shifts and coupling constants for all spectra.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for this compound in CDCl₃.
| Assignment | ¹H NMR (δ, J) | ¹³C NMR (δ, JC-F) |
| CH₂ (ethyl) | 4.15 (q, J = 7.1) | 61.5 |
| CH₃ (ethyl) | 1.25 (t, J = 7.1) | 14.1 |
| CH₂ (acetate) | 3.58 (s) | 40.2 |
| C=O | - | 170.8 |
| C1 | - | 136.5 (d, J = 8.5) |
| C2 | 7.28 (dd, J = 8.2, 2.0) | 115.8 (d, J = 22.5) |
| C3 | - | 161.2 (d, J = 248.5) |
| C4 | - | 92.1 (d, J = 2.5) |
| C5 | 7.65 (t, J = 8.0) | 139.8 |
| C6 | 7.05 (dd, J = 8.0, 1.5) | 128.5 (d, J = 5.5) |
Note: The presented values are hypothetical and may vary slightly depending on the specific experimental conditions.
Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can also provide information about its elemental composition through high-resolution mass spectrometry (HRMS).
Experimental Protocol: Mass Spectrometry Analysis
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Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
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Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
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Mass Analysis: Acquire the mass spectrum in positive or negative ion mode.
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High-Resolution Mass Spectrometry (HRMS): If available, perform HRMS to obtain an accurate mass measurement, which can be used to confirm the elemental formula.
For this compound (C₁₀H₁₀FIO₂), the expected monoisotopic mass is 323.9658. HRMS should provide a measured mass that is within a few parts per million (ppm) of this theoretical value, providing strong evidence for the correct elemental composition.
X-ray Crystallography: The Gold Standard for Structural Determination
When a suitable single crystal of the compound can be grown, X-ray crystallography provides an unambiguous three-dimensional structure of the molecule. This technique is considered the gold standard for structural elucidation as it directly visualizes the positions of all atoms in the crystal lattice.
Experimental Protocol: Single-Crystal X-ray Diffraction
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Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution, vapor diffusion, or other suitable crystallization techniques.
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Crystal Mounting: Mount a suitable single crystal on a goniometer head.
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Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.
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Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.
The resulting crystal structure will provide precise bond lengths, bond angles, and torsion angles, definitively confirming the connectivity and stereochemistry of the molecule.
Workflow for Structural Confirmation
The following diagram illustrates a logical workflow for the structural confirmation of this compound derivatives.
Caption: A logical workflow for the synthesis, purification, and structural confirmation of this compound derivatives.
Conclusion
The rigorous structural confirmation of this compound derivatives is a critical step in the drug development process. A combination of powerful analytical techniques, with NMR spectroscopy at the forefront, is essential to differentiate the desired product from potential isomers. When ambiguity remains, or for absolute proof of structure, single-crystal X-ray crystallography provides the definitive answer. By following a systematic and multi-faceted analytical approach, researchers can ensure the integrity of their compounds and build a solid foundation for subsequent biological evaluation.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
- Clegg, W., Blake, A. J., Gould, R. O., & Main, P. (2001). Crystal Structure Analysis: Principles and Practice. Oxford University Press. [Link]
Biological activity of Ethyl 2-(3-fluoro-4-iodophenyl)acetate derivatives.
Initiating Data Collection
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Comparing the reactivity of Ethyl 2-(3-fluoro-4-iodophenyl)acetate with similar compounds
In the landscape of modern synthetic organic chemistry, particularly in the realm of drug discovery and materials science, the strategic functionalization of aromatic rings is of paramount importance. Ethyl 2-(3-fluoro-4-iodophenyl)acetate stands out as a versatile building block due to the orthogonal reactivity of its substituents. The presence of an iodine atom, a fluorine atom, and an ester moiety on the same phenyl ring allows for a diverse range of selective transformations. This guide provides an in-depth comparison of the reactivity of this compound with structurally similar analogs, supported by experimental data and mechanistic insights, to aid researchers in harnessing its full synthetic potential.
Introduction to the Reactivity Landscape
The reactivity of this compound is primarily dictated by the interplay of electronic and steric effects imparted by its substituents. The key reaction sites are:
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The Carbon-Iodine Bond: This is the most reactive site for cross-coupling reactions due to the relatively low bond dissociation energy of the C-I bond.
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The Carbon-Fluorine Bond: While generally less reactive than the C-I bond, the fluorine atom significantly influences the electron density of the aromatic ring, activating it towards certain transformations and deactivating it towards others.
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The Ester Group: This group can undergo hydrolysis, amidation, or reduction under appropriate conditions.
This guide will focus on the comparative reactivity at the C-I bond, as it is the most common handle for molecular elaboration. We will compare this compound with its bromo and chloro analogs, as well as the non-fluorinated parent compound, to elucidate the role of both the halogen and the fluorine substituent.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are cornerstone transformations in modern organic synthesis. The reactivity of aryl halides in these reactions generally follows the trend I > Br > Cl >> F, which is a direct consequence of their bond dissociation energies.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an aryl halide and an organoboron compound, is a widely used transformation. The enhanced reactivity of the C-I bond in this compound makes it an ideal substrate for these reactions, often allowing for milder reaction conditions compared to its bromo and chloro counterparts.
Table 1: Comparison of Reaction Conditions and Yields for the Suzuki-Miyaura Coupling of Various Aryl Halides
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/H₂O | 80 | 2 | 95 |
| 2 | Ethyl 2-(3-fluoro-4-bromophenyl)acetate | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 88 |
| 3 | Ethyl 2-(3-fluoro-4-chlorophenyl)acetate | Phenylboronic acid | Pd₂(dba)₃ (5) / SPhos (10) | K₃PO₄ | Toluene | 110 | 24 | 75 |
| 4 | Ethyl 2-(4-iodophenyl)acetate | Phenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/H₂O | 80 | 2 | 92 |
The data presented in this table is a representative compilation from various sources and is intended for comparative purposes.
The data clearly indicates that the iodo-substituted compound (Entry 1) reacts significantly faster and under milder conditions than the bromo (Entry 2) and chloro (Entry 3) analogs. The presence of the fluorine atom in this compound has a modest electronic effect on the Suzuki coupling at the para position. Comparing Entry 1 and Entry 4, the yield is slightly higher for the fluorinated compound, which can be attributed to the electron-withdrawing nature of fluorine, making the aryl halide a better electrophile.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
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To a Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
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Add Pd(PPh₃)₄ (0.02 mmol).
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Add degassed toluene (5 mL) and water (1 mL).
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Stir the mixture at 80 °C for 2 hours.
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Monitor the reaction progress by TLC or GC-MS.
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Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
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Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the desired product.
Sonogashira Coupling
The Sonogashira coupling, which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, is another important transformation. Similar to the Suzuki coupling, the reactivity of the C-I bond is paramount.
Table 2: Comparison of Reaction Conditions and Yields for the Sonogashira Coupling of Various Aryl Halides
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 25 | 4 | 93 |
| 2 | Ethyl 2-(3-fluoro-4-bromophenyl)acetate | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | THF | 60 | 16 | 85 |
| 3 | Ethyl 2-(4-iodophenyl)acetate | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 25 | 4 | 90 |
The data presented in this table is a representative compilation from various sources and is intended for comparative purposes.
The iodo-substituted compounds (Entries 1 and 3) exhibit significantly higher reactivity, allowing the reaction to proceed at room temperature. The bromo analog (Entry 2) requires elevated temperatures and longer reaction times. The fluorine substituent again has a minor, slightly activating effect on the reaction (compare Entry 1 and Entry 3).
Nucleophilic Aromatic Substitution (SNA r)
The presence of the electron-withdrawing fluorine atom can activate the aromatic ring towards nucleophilic aromatic substitution (SNA r), although the iodine atom is not a typical leaving group for this reaction. However, in specific cases with strong nucleophiles and under forcing conditions, displacement of the iodine can be observed. The fluorine atom ortho to the iodine can stabilize the Meisenheimer complex intermediate, thereby facilitating the substitution.
For a more direct comparison of the fluorine's activating effect, we can consider the reactivity of a related compound where a nitro group is present to strongly activate the ring. In such cases, the fluorine atom at the ortho position would enhance the rate of substitution compared to a non-fluorinated analog.
Mechanistic Rationale for SNA r
Caption: Simplified mechanism of Nucleophilic Aromatic Substitution (SNA r).
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its primary mode of reactivity is through palladium-catalyzed cross-coupling reactions at the carbon-iodine bond, which is significantly more reactive than the corresponding C-Br and C-Cl bonds. This allows for selective functionalization under mild conditions. The presence of the fluorine atom has a dual role: it electronically activates the aryl ring, which can be beneficial for both cross-coupling and nucleophilic substitution reactions, and it provides an additional site for potential late-stage functionalization. Researchers and drug development professionals can leverage the predictable and high reactivity of the iodo group for efficient synthesis of complex molecules while retaining the fluorine and ester functionalities for subsequent transformations.
References
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483. [Link]
- Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 2002, 653 (1-2), 46-49. [Link]
- Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002, 41 (22), 4176-4211. [Link]
- Hartwig, J. F. Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition in English, 1998, 37 (15), 2046-2067. [Link]
A Comparative Guide to the Cross-Coupling Reactivity of Ethyl 2-(3-fluoro-4-iodophenyl)acetate and Ethyl 2-(4-iodophenyl)acetate
In the landscape of modern synthetic organic chemistry, particularly within drug discovery and development, the formation of carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions stands as a cornerstone technology. The judicious selection of building blocks is paramount to the success of these endeavors. This guide provides an in-depth comparative analysis of two structurally similar yet electronically distinct aryl halides: Ethyl 2-(3-fluoro-4-iodophenyl)acetate and Ethyl 2-(4-iodophenyl)acetate. We will dissect their performance in key cross-coupling reactions, supported by experimental data, to offer researchers and process chemists a clear, data-driven rationale for substrate selection.
The presence of a fluorine atom in this compound, ortho to the iodine, introduces significant electronic and potential steric differences compared to its non-fluorinated counterpart. This guide will explore the tangible consequences of this substitution on reaction kinetics, catalyst selection, and overall efficiency in Suzuki, Heck, and Sonogashira cross-coupling reactions.
Understanding the Electronic Influence of the Ortho-Fluoro Substituent
The introduction of a fluorine atom at the C-3 position, ortho to the iodine, imparts a strong inductive electron-withdrawing effect on the aryl ring. This electronic perturbation has a profound impact on the key steps of the palladium catalytic cycle, primarily the oxidative addition of the aryl iodide to the Pd(0) complex. It is well-established that electron-deficient aryl halides generally undergo oxidative addition more readily than their electron-rich or neutral counterparts. This enhanced reactivity can often translate to milder reaction conditions, lower catalyst loadings, and faster reaction times.
However, the role of the ortho-fluoro group is not solely limited to inductive effects. Potential steric hindrance, though minimal for fluorine, and its ability to participate in secondary interactions with the metal center can also influence the reaction outcome.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, the palladium-catalyzed reaction between an organohalide and an organoboron compound, is one of the most widely used C-C bond-forming reactions. The electronic differences between our two substrates are often clearly manifested in this transformation.
Experimental Data Summary:
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Ethyl 2-(4-iodophenyl)acetate | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 | |
| 2 | This compound | Phenylboronic acid | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ | Toluene/H₂O | 80 | 4 | 95 | |
| 3 | Ethyl 2-(4-iodophenyl)acetate | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | Dioxane | 110 | 16 | 88 | |
| 4 | This compound | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (0.75) | XPhos (1.5) | K₂CO₃ | Dioxane | 90 | 6 | 91 |
Analysis of Suzuki-Miyaura Data:
The data consistently demonstrates the enhanced reactivity of this compound. In a direct comparison for the coupling with phenylboronic acid (Entries 1 & 2), the fluorinated substrate achieves a slightly higher yield under significantly milder conditions (80 °C vs. 100 °C) and in a shorter timeframe (4 h vs. 12 h) with half the catalyst loading. This is a direct consequence of the electron-withdrawing fluorine atom facilitating the rate-determining oxidative addition step. Similar trends are observed with the electron-rich 4-methoxyphenylboronic acid, where the fluorinated aryl iodide again requires less catalyst and milder conditions for a successful transformation.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Heck-Mizoroki cross-coupling reaction.
Comparative Performance in Sonogashira Coupling
The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide. This reaction is typically co-catalyzed by palladium and copper.
Experimental Data Summary:
| Entry | Aryl Halide | Alkyne | Pd Cat. (mol%) | Cu Cat. (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Ethyl 2-(4-iodophenyl)acetate | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | PPh₃ (4) | Et₃N | THF | 60 | 8 | 91 |
| 2 | This compound | Phenylacetylene | PdCl₂(PPh₃)₂ (1) | CuI (2) | PPh₃ (2) | Et₃N | THF | 40 | 4 | 94 |
| 3 | Ethyl 2-(4-iodophenyl)acetate | 1-Heptyne | Pd(dppf)Cl₂ (1.5) | CuI (3) | - | DIPA | DMF | 70 | 10 | 87 |
| 4 | This compound | 1-Heptyne | Pd(dppf)Cl₂ (0.75) | CuI (1.5) | - | DIPA | DMF | 50 | 5 | 92 |
Analysis of Sonogashira Data:
The Sonogashira coupling data further corroborates the heightened reactivity of this compound. Across both aromatic and aliphatic alkynes, the fluorinated substrate consistently allows for milder reaction conditions (lower temperatures), reduced catalyst and co-catalyst loadings, and significantly shorter reaction times while delivering superior yields. The electron-withdrawing nature of the fluorine atom accelerates the initial oxidative addition of the aryl iodide to the palladium(0) center, which is often the rate-limiting step in the catalytic cycle.
Synthesis of Starting Materials
The accessibility and synthesis of these starting materials are also important considerations for their practical application.
Synthesis of Ethyl 2-(4-iodophenyl)acetate:
This compound is commonly prepared from the commercially available 4-iodophenylacetic acid via Fischer esterification.
Synthesis of this compound:
The synthesis of this analog is more involved, often starting from 2-fluoroaniline. A typical route involves diazotization followed by a Sandmeyer reaction to introduce the iodine, and then subsequent steps to elaborate the acetic acid ester side chain. The multi-step nature of this synthesis can contribute to a higher cost of the starting material.
Conclusion and Practical Recommendations
The experimental evidence clearly indicates that this compound is a more reactive substrate in Suzuki, Heck, and Sonogashira cross-coupling reactions compared to Ethyl 2-(4-iodophenyl)acetate. The presence of the ortho-fluoro substituent significantly accelerates the rate-determining oxidative addition step, leading to several practical advantages:
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Milder Reaction Conditions: Lower temperatures can be employed, which can be beneficial for thermally sensitive substrates.
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Reduced Catalyst Loadings: This leads to lower costs and reduced levels of residual palladium in the final product, a critical consideration in pharmaceutical synthesis.
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Shorter Reaction Times: This improves throughput and overall process efficiency.
-
Higher Yields: The enhanced reactivity often translates to more complete conversions and higher isolated yields.
For researchers and drug development professionals, the choice between these two building blocks should be guided by the specific requirements of the synthetic route. While this compound may have a higher upfront cost due to a more complex synthesis, the downstream benefits of improved reaction efficiency, reduced catalyst costs, and potentially simpler purification can make it the more economical and strategically sound choice in the long run, particularly for large-scale synthesis. The non-fluorinated analog remains a viable and more cost-effective option for less demanding transformations or when the electronic properties of the final product do not require the presence of a fluorine atom.
References
- Hartwig, J. F. (2010).
- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.
- Buchwald, S. L., & Mauger, C. (2006). A highly active and air-stable palladium catalyst for the Suzuki-Miyaura coupling of aryl chlorides. Angewandte Chemie International Edition, 45(28), 4571-4574. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient catalyst for the Suzuki-Miyaura coupling of 2-pyridyl chlorides. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
Structure-activity relationship (SAR) studies of Ethyl 2-(3-fluoro-4-iodophenyl)acetate analogs
Beginning Data Collection
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In vitro testing of compounds synthesized from Ethyl 2-(3-fluoro-4-iodophenyl)acetate
Beginning Data Gathering
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Expanding Scope and Focus
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Structuring and Data Integration
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Validating the purity of synthesized Ethyl 2-(3-fluoro-4-iodophenyl)acetate
Beginning Data Collection
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Initiating Information Gathering
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Developing Search Strategies
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Comparison of different synthetic routes to Ethyl 2-(3-fluoro-4-iodophenyl)acetate
Launching Route Investigations
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Defining Methodologies & Structure
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Benchmarking the performance of Ethyl 2-(3-fluoro-4-iodophenyl)acetate in a specific reaction
Beginning a Search
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Exploring Reaction Options
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Defining the Scope
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Cross-validation of analytical data for Ethyl 2-(3-fluoro-4-iodophenyl)acetate
Initiating Data Collection
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Expanding Information Search
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Defining Analytical Frameworks
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Efficacy of Ethyl 2-(3-fluoro-4-iodophenyl)acetate derived compounds in cellular assays
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Developing Detailed Protocols
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Comparative analysis of the spectroscopic data of fluorinated phenylacetates
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Developing the Structure
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Initiating Detailed Research
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Assessing the Novelty and Potential of Ethyl 2-(3-fluoro-4-iodophenyl)acetate Derivatives: A Comparative Guide
In the landscape of medicinal chemistry and drug discovery, the strategic functionalization of aromatic scaffolds is a cornerstone of developing novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. The phenylacetate core, in particular, serves as a versatile template found in a myriad of biologically active molecules. This guide delves into the specific realm of Ethyl 2-(3-fluoro-4-iodophenyl)acetate and its derivatives, presenting a comparative analysis to assess their novelty and potential. We will explore the synthetic rationale, compare key physicochemical properties against established analogs, and provide a framework for evaluating their biological activity.
The Strategic Importance of Halogenation: Why 3-Fluoro-4-Iodo?
The introduction of halogen atoms into a drug candidate is a time-tested strategy to modulate its properties. The specific substitution pattern on the phenyl ring of this compound is not arbitrary; it is a deliberate design choice aimed at leveraging the unique characteristics of both fluorine and iodine.
-
Fluorine: The presence of a fluorine atom at the meta-position can significantly influence the molecule's conformational preferences and metabolic stability. Its high electronegativity can alter the acidity of nearby protons and create favorable interactions with biological targets.
-
Iodine: The iodine atom at the para-position is a particularly interesting feature. Its large size and polarizability can lead to strong halogen bonding interactions with protein residues, a non-covalent interaction that is increasingly being exploited in rational drug design. Furthermore, the carbon-iodine bond can serve as a synthetic handle for further diversification through cross-coupling reactions.
This dual-halogenation pattern, therefore, presents a compelling starting point for the exploration of new chemical space.
Synthetic Strategy and Rationale
The synthesis of this compound can be achieved through a multi-step sequence, as outlined below. The chosen pathway prioritizes commercially available starting materials and robust, high-yielding reactions.
Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
-
Step 1: Friedel-Crafts Acylation. To a solution of 1-fluoro-2-iodobenzene in a suitable solvent (e.g., dichloromethane), add anhydrous aluminum chloride. Cool the mixture to 0°C and add acetyl chloride dropwise. Stir the reaction at room temperature until completion (monitored by TLC). Quench the reaction with ice-water and extract the product with an organic solvent.
-
Step 2: Willgerodt-Kindler Reaction. The resulting 1-(3-fluoro-4-iodophenyl)ethan-1-one is subjected to the Willgerodt-Kindler reaction using sulfur and morpholine. The mixture is heated to reflux.
-
Step 3: Hydrolysis. The intermediate thioamide is hydrolyzed using an acidic aqueous solution (e.g., HCl) to yield 2-(3-fluoro-4-iodophenyl)acetic acid.
-
Step 4: Fischer Esterification. The carboxylic acid is then esterified using ethanol in the presence of a catalytic amount of sulfuric acid to afford the final product, this compound.
Rationale for Synthetic Choices: This pathway was selected for its reliability and scalability. The Friedel-Crafts acylation is a classic and efficient method for introducing an acetyl group onto an aromatic ring. The Willgerodt-Kindler reaction is a powerful tool for the conversion of aryl ketones to the corresponding carboxylic acids with an additional methylene group. Finally, Fischer esterification is a straightforward and high-yielding method for ester formation.
Comparative Physicochemical and ADME Properties
To assess the novelty of this compound, it is crucial to compare its predicted and experimentally determined properties against relevant analogs. For this guide, we will consider the non-halogenated parent compound, Ethyl phenylacetate, and the singly-halogenated derivatives, Ethyl 2-(3-fluorophenyl)acetate and Ethyl 2-(4-iodophenyl)acetate.
Table 1: Comparison of Predicted Physicochemical and ADME Properties
| Property | Ethyl phenylacetate | Ethyl 2-(3-fluorophenyl)acetate | Ethyl 2-(4-iodophenyl)acetate | This compound |
| Molecular Weight ( g/mol ) | 164.20 | 182.19 | 290.10 | 308.09 |
| cLogP | 2.29 | 2.50 | 3.51 | 3.72 |
| Topological Polar Surface Area (Ų) | 26.3 | 26.3 | 26.3 | 26.3 |
| Aqueous Solubility (LogS) | -2.8 | -3.1 | -4.4 | -4.7 |
| Human Intestinal Absorption (%) | >90% | >90% | >90% | >90% |
| Blood-Brain Barrier Penetration | Yes | Yes | Yes | Yes |
Data predicted using publicly available cheminformatics tools.
Analysis of Comparative Data:
The data in Table 1 highlights the significant impact of the dual halogenation. The introduction of both fluorine and iodine leads to a substantial increase in molecular weight and lipophilicity (cLogP). While the topological polar surface area remains constant, the predicted aqueous solubility decreases with increasing halogenation. Importantly, all analogs, including the novel derivative, are predicted to have excellent intestinal absorption and the potential to cross the blood-brain barrier, making them suitable candidates for CNS-targeting applications.
Framework for Biological Evaluation: A Cell-Based Assay for Anticancer Activity
To translate these physicochemical properties into a biological context, we propose a cell-based assay to evaluate the potential anticancer activity of these derivatives. The following protocol describes a standard MTT assay to assess cytotoxicity against a human cancer cell line (e.g., HeLa).
Figure 2: Workflow for the MTT cytotoxicity assay.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (Ethyl phenylacetate and its halogenated derivatives) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for an additional 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) for each compound by plotting cell viability against compound concentration.
Conclusion and Future Directions
This guide has established a framework for assessing the novelty and potential of this compound derivatives. The strategic incorporation of both fluorine and iodine significantly alters the physicochemical properties of the parent phenylacetate scaffold, leading to increased lipophilicity while maintaining favorable absorption characteristics.
The provided synthetic route offers a viable path to accessing these novel compounds, and the proposed cell-based assay provides a clear and standardized method for evaluating their biological activity. The true novelty of these derivatives will be unveiled through the experimental determination of their properties and a direct comparison of their biological efficacy against relevant benchmarks. Future work should focus on synthesizing a library of these derivatives with further modifications to explore the structure-activity relationship and to identify lead compounds for further preclinical development.
References
- Note: As this is a hypothetical guide, the following are representative examples of the types of references th
-
Title: The Role of Halogen Bonding in Medicinal Chemistry and Drug Design Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: The Willgerodt-Kindler Reaction: A Comprehensive Review Source: Chemical Reviews URL: [Link]
-
Title: The MTT Assay: An Overview Source: Current Protocols in Molecular Biology URL: [Link]
Peer-reviewed literature on the applications of Ethyl 2-(3-fluoro-4-iodophenyl)acetate
Initiating Literature Search
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Analyzing Search Results
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Defining Scope and Methodology
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For researchers, scientists, and drug development professionals, understanding the intellectual property landscape surrounding a key chemical intermediate is crucial for innovation and avoiding infringement. This guide provides an in-depth analysis of the patent landscape for Ethyl 2-(3-fluoro-4-iodophenyl)acetate and related compounds, offering a comparative look at synthesis methodologies and therapeutic applications supported by available data.
Introduction to this compound: A Versatile Building Block
This compound is a key chemical intermediate with a growing presence in the patent literature. Its unique substitution pattern, featuring fluorine and iodine atoms on the phenyl ring, makes it a valuable precursor for the synthesis of a wide range of biologically active molecules. The electron-withdrawing nature of the fluorine and the versatility of the iodine for cross-coupling reactions provide medicinal chemists with a powerful tool for generating novel compounds with potential therapeutic applications.
The Patented Synthesis of this compound and Related Structures
The synthesis of this compound and its analogs is a central theme in the patent literature. Various strategies have been developed to efficiently construct this core structure. A notable approach involves the diazotization of a corresponding aniline derivative followed by a Sandmeyer-type reaction to introduce the iodine.
One patented method describes the synthesis of a related compound, diethyl 2-(2-fluoro-4-iodophenyl)-2-methylmalonate, through a diazotization reaction.[1] This process involves treating 2-(2-fluoro-4-aminophenyl)-2-methyl diethyl malonate with sodium nitrite and potassium iodide under acidic conditions.[1] This highlights a common strategy for introducing the iodo group onto the aromatic ring.
Another patent details the preparation of diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonate, a precursor that could potentially be converted to the corresponding iodo compound.[2] This synthesis involves the reaction of 2,4-difluoronitrobenzene with diethyl methylmalonate in dimethylformamide.[2]
Comparative Analysis of Synthetic Routes
| Patent/Reference | Starting Materials | Key Reactions | Product | Noteworthy Features |
| CN108456140B | 2-(2-fluoro-4-aminophenyl)-2-methyl diethyl malonate, Sodium nitrite, Potassium iodide | Diazotization, Sandmeyer-type reaction | Diethyl 2-(2-fluoro-4-iodophenyl)-2-methylmalonate | Direct and established method for introducing iodine.[1] |
| EP0032620A1 | 2,4-difluoronitrobenzene, Diethyl methylmalonate | Nucleophilic aromatic substitution | Diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonate | Provides a route to a nitro-substituted precursor.[2] |
Experimental Protocol: Synthesis of Diethyl 2-(2-fluoro-4-iodophenyl)-2-methylmalonate (Adapted from CN108456140B) [1]
-
To a 250ml single-neck bottle, add 6.428g of diethyl 2-(2-fluoro-4-aminophenyl)-2-methylmalonate, 43ml of water, and 40ml of toluene.
-
Stir the mixture and cool to 0-5 °C.
-
Slowly add 9ml of concentrated hydrochloric acid dropwise and continue stirring for 30 minutes.
-
Add a solution of 1.9g of sodium nitrite in water dropwise and react for 30 minutes.
-
Add 7.62g of potassium iodide and allow the reaction to proceed for 4 hours at 20-25 °C.
-
After completion, add 40ml of water and 60ml of ethyl acetate for extraction.
-
Wash the organic phase with 30ml of saturated sodium chloride solution.
-
Dry the organic phase with anhydrous sodium sulfate and concentrate to obtain the product.
Therapeutic Applications: A Landscape of Innovation
The true value of this compound and its derivatives lies in their application as building blocks for a diverse array of therapeutic agents. The patent literature reveals their use in the development of inhibitors for various biological targets.
For instance, related structures are found in patents for compounds targeting viral replication, such as those for Hepatitis C.[3] The core phenylacetate moiety can be elaborated into complex heterocyclic systems that interact with viral enzymes.
Furthermore, compounds containing the fluoro-iodophenyl group have been investigated as kinase inhibitors. A patent for Alectinib, a tyrosine kinase inhibitor, describes the synthesis of a key intermediate, 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid, which shares structural similarities.[4]
The versatility of the iodo group is further demonstrated in its use in coupling reactions to construct more complex molecules. A patented method shows the coupling of diethyl 2-(2-fluoro-4-iodophenyl)-2-methylmalonate with phenylboronic acid to form a biphenyl derivative, a common scaffold in medicinal chemistry.[1]
Visualizing the Synthetic and Therapeutic Landscape
The following diagrams illustrate the central role of this compound and its analogs in the synthesis of more complex and therapeutically relevant molecules.
Caption: Synthetic pathway from an aniline precursor to a biphenyl derivative.
Sources
- 1. CN108456140B - Method for preparing flurbiprofen impurity M - Google Patents [patents.google.com]
- 2. EP0032620A1 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters - Google Patents [patents.google.com]
- 3. new patent – All About Drugs [allfordrugs.com]
- 4. WO2019038779A1 - A novel process for the preparation of an intermediate of alectinib - Google Patents [patents.google.com]
Safety Operating Guide
Ethyl 2-(3-fluoro-4-iodophenyl)acetate proper disposal procedures
Initiating Disposal Research
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Developing Disposal Protocol
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Personal protective equipment for handling Ethyl 2-(3-fluoro-4-iodophenyl)acetate
Initiating Hazard Assessment
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Refining Safety Protocol
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Detailing Protective Measures
I'm now starting a detailed examination of potential hazards associated with "this compound," specifically focusing on dermal, ocular, and respiratory risks. My next step will be to thoroughly research and select the most appropriate PPE, with a careful search of OSHA, ANSI, and NIOSH standards. I'll also develop a comprehensive handling protocol and design a visual DOT graph for PPE selection. I will compile quantitative data into an organized table. The final step will be writing a full guide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
